

An In-Depth Technical Guide to the Ethnobotanical Uses of Chloranthus henryi

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthus henryi Hemsl., a perennial herb belonging to the Chloranthaceae family, has a rich history in traditional medicine, particularly in China, for treating a variety of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemistry, and pharmacological activities of C. henryi. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this plant. This document details the traditional medicinal applications of C. henryi, its diverse phytochemical constituents with a focus on terpenoids, and the scientific evidence for its anti-inflammatory, antitumor, neuroprotective, and hepatoprotective properties. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and biological evaluation of compounds from C. henryi, alongside visualizations of key signaling pathways modulated by its bioactive constituents.

Ethnobotanical Uses of Chloranthus henryi

Chloranthus henryi has been traditionally used in Chinese folk medicine for its therapeutic properties. The genus Chloranthus is known for its medicinal applications in treating bruises, swelling and pain, rheumatic arthritis, and boils.[1] The medicinal potencies of this genus are described as dispelling wind and cold, strengthening bones and tendons, activating blood circulation, and dispersing blood stasis.[1] The whole plant is utilized in remedies for conditions such as snake bites and wounds.[1]



Phytochemistry of Chloranthus henryi

Phytochemical investigations of Chloranthus henryl have revealed a rich and diverse array of secondary metabolites, with terpenoids, particularly sesquiterpenoids and diterpenoids, being the most prominent class of compounds.[2][3] These compounds are responsible for the plant's various biological activities.

Terpenoids

A significant number of novel and known terpenoids have been isolated from C. henryi. These include labdane-type diterpenes and eudesmane-type sesquiterpenes.[4] Bis-sesquiterpenes, such as henriols A-D, and diterpenes, henrilabdanes A-C, have also been identified in the roots of the plant.[5] Lindenane-type disesquiterpenoids are another characteristic group of compounds found in this species.[6]

Other Constituents

Besides terpenoids, other classes of compounds have been isolated from C. henryi, including coumarins, glucosides, and sterols.[3] Compounds such as curcolonol, zedoarofuran, shizukanolide E, skimmin, calucanthoside, chloracoumarin, beta-sitosterol, and daucosterin have been identified from the roots.[3]

Pharmacological Activities and Bioactive Compounds

Scientific studies have validated many of the traditional uses of Chloranthus henryi and have uncovered additional therapeutic potentials. The isolated compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antitumor, neuroprotective, and hepatoprotective activities.

Anti-inflammatory Activity

Several sesquiterpenoids isolated from C. henryi have shown significant anti-inflammatory effects. [6][7] For instance, shizukaols F and G exhibited potent inhibitory activities against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells, with IC50 values of 2.65 and 4.60 μ M, respectively. [7] Certain compounds have been found to



reduce the production of pro-inflammatory cytokines like IL-1 β and TNF- α by inhibiting the activation of the IKB α /p65 pathway.[8]

Antitumor Activity

Various compounds from C. henryi have exhibited cytotoxic activities against several human tumor cell lines.[4] For example, chololactone A and chlorajaponol showed good inhibitory effects on HeLa cells with IC50 values of $4.50 \pm 0.27 \, \mu \text{mol} \cdot \text{L-1}$ and $4.25 \pm 0.08 \, \mu \text{mol} \cdot \text{L-1}$, respectively.[9] Bis-sesquiterpenes like henriol C have demonstrated cytotoxicity against hepatoma (BEL-7402), human gastric carcinoma (BGC-823), and colon cancer (HCT-8) cell lines.[5]

Neuroprotective Activity

Recent research has highlighted the neuroprotective potential of compounds from C. henryi. [10][11] Several sesquiterpenoids have shown moderate neuroprotective effects on PC12 cells damaged by hydrogen peroxide.[11] Furthermore, at a concentration of 10 μ M, certain compounds exhibited potent neuroprotective activity against H2O2-induced PC12 cell damage and were found to activate the AMPK/SIRT signaling pathway.[12]

Hepatoprotective Activity

Compounds isolated from the ethanol extract of the roots of C. henryi have demonstrated moderate hepatoprotective activities.[5] For instance, henriol A, henrilabdane A, henrilabdane B, and henrilabdane C showed IC50 values of 0.19, 0.66, 0.09, and 0.18 μ M, respectively, in a hepatoprotective assay.[5][13]

Quantitative Data on Bioactive Compounds

The following tables summarize the quantitative data on the biological activities of compounds isolated from Chloranthus henryi.

Table 1: Anti-inflammatory Activity of Compounds from Chloranthus henryi



Compound	Assay	Cell Line	IC50 / EC50 (μM)	Reference
Shizukaol F	NO Production Inhibition	BV-2 microglia	2.65	[7]
Shizukaol G	NO Production Inhibition	BV-2 microglia	4.60	[7]
Compound 17	IL-1β Suppression	BV-2 microglia	6.81	[8]
Compound 17	TNF-α Suppression	BV-2 microglia	2.76	[8]

Table 2: Antitumor Activity of Compounds from Chloranthus henryi

Compound	Cell Line	IC50 (µmol·L-1)	Reference
Chololactone A	HeLa	4.50 ± 0.27	[9]
Chlorajaponol	HeLa	4.25 ± 0.08	[9]
Henriol C	BEL-7402, BGC-823, HCT-8	Not specified	[5]

Table 3: Hepatoprotective Activity of Compounds from Chloranthus henryi

Compound	Assay	IC50 (μM)	Reference
Henriol A	Not specified	0.19	[5][13]
Henrilabdane A	Not specified	0.66	[5][13]
Henrilabdane B	Not specified	0.09	[5][13]
Henrilabdane C	Not specified	0.18	[5][13]

Table 4: Neuroprotective Activity of Compounds from Chloranthus henryi



Compound	Assay	Concentration	Effect	Reference
Chlogermacrone B	H2O2 damaged PC12 cells	10 μΜ	Increased cell viability to 99.6 ± 8.7%	[10]
Chlogermacrone C	H2O2 damaged PC12 cells	10 μΜ	Increased cell viability to 68.1 ± 4.8%	[10]
Compound 8	H2O2 damaged PC12 cells	10 μΜ	Potent neuroprotective activity	[12]
Compound 10	H2O2 damaged PC12 cells	10 μΜ	Potent neuroprotective activity	[12]
Compound 11	H2O2 damaged PC12 cells	10 μΜ	Potent neuroprotective activity	[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Chloranthus henryi.

Extraction and Isolation of Bioactive Compounds

This protocol describes a general procedure for the extraction and isolation of terpenoids from the roots of C. henryi.

- 1. Plant Material Preparation:
- · Collect fresh roots of Chloranthus henryi.
- Wash the roots thoroughly with tap water to remove soil and debris.
- Air-dry the roots in a shaded, well-ventilated area until they are brittle.



• Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24 hours, with occasional shaking.
- Repeat the extraction process three times.
- Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- Concentrate each fraction to dryness under reduced pressure.
- 4. Isolation by Column Chromatography:
- Subject the ethyl acetate fraction, which is often rich in terpenoids, to column chromatography on a silica gel column.
- Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100) to obtain several sub-fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC).
- 5. Purification by Preparative HPLC:
- Further purify the sub-fractions containing compounds of interest using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
- Collect the peaks corresponding to individual compounds.
- 6. Structure Elucidation:



 Determine the structures of the isolated pure compounds using spectroscopic techniques, including Mass Spectrometry (MS), 1D-NMR (¹H and ¹³C), and 2D-NMR (COSY, HSQC, HMBC).

In Vitro MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of isolated compounds on cancer cell lines.

1. Cell Culture:

• Culture the desired cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

- Harvest the cells by trypsinization and seed them into 96-well plates at a density of 5 x 10^3 to 1×10^4 cells per well.
- Incubate the plates for 24 hours to allow cell attachment.
- 3. Treatment with Compounds:
- Prepare stock solutions of the isolated compounds in dimethyl sulfoxide (DMSO).
- Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM). The final DMSO concentration should not exceed 0.1%.
- Replace the medium in the wells with the medium containing the test compounds. Include a
 vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plates for 48 or 72 hours.

4. MTT Assay:

• After the incubation period, add 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.



- Incubate the plates for an additional 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plates for 10 minutes to ensure complete dissolution.
- 5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
- Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

- 1. Cell Culture:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
- 2. Cell Seeding:
- Seed the cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
- 3. Treatment and Stimulation:
- Pre-treat the cells with various concentrations of the test compounds for 1 hour.

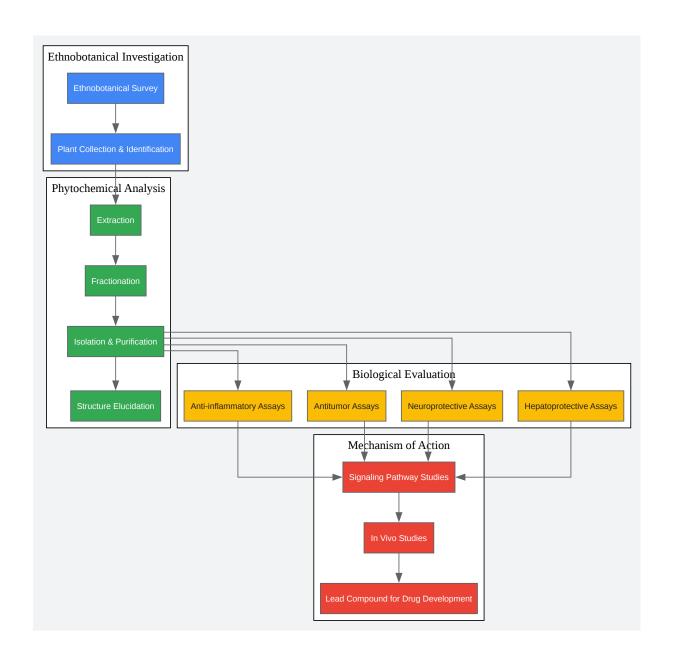


- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (LPS + a known anti-inflammatory drug).
- 4. Measurement of Nitrite:
- After incubation, collect 100 μL of the culture supernatant from each well.
- Add 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
- Incubate at room temperature for 10 minutes.
- 5. Absorbance Measurement:
- Measure the absorbance at 540 nm using a microplate reader.
- Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.
- Calculate the percentage of inhibition of NO production.

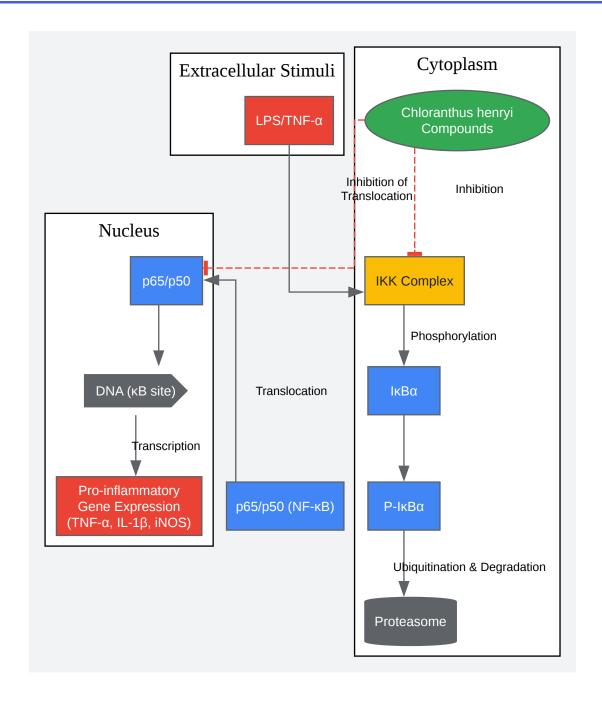
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by compounds from Chloranthus henryi and a general experimental workflow.









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